(1S,2R)-2-aminocyclohexane-1-carbonitrile

biocatalysis enantioselective hydrolysis β-amino acid synthesis

Avoid stereochemical misassignment in drug discovery. Procure the authenticated (1S,2R)-enantiomer for reproducible asymmetric synthesis. Unlike racemic cis-mixtures (CAS 874293-77-3) or the opposite enantiomer (CAS 874293-84-2), this single isomer ensures correct chiral recognition. - Enables direct hydrolysis to cis-β-amino acid (1S,2R)-2-aminocyclohexane-1-carboxylic acid. - Provides defined ring-junction geometry for perhydroindole/quinoline fused heterocycles. - Serves as a precursor for chiral salen-type ligands; the (1S,2R) configuration dictates catalyst enantioselectivity. For aqueous biological assays, specify the hydrochloride salt (CAS 2580097-09-0) for enhanced solubility.

Molecular Formula C7H12N2
Molecular Weight 124.18 g/mol
Cat. No. B12274815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2R)-2-aminocyclohexane-1-carbonitrile
Molecular FormulaC7H12N2
Molecular Weight124.18 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)C#N)N
InChIInChI=1S/C7H12N2/c8-5-6-3-1-2-4-7(6)9/h6-7H,1-4,9H2/t6-,7-/m1/s1
InChIKeyRVGOKHBYNZPVGI-RNFRBKRXSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1S,2R)-2-Aminocyclohexane-1-carbonitrile Procurement Guide


(1S,2R)-2-Aminocyclohexane-1-carbonitrile (CAS 1127904-48-6, molecular formula C₇H₁₂N₂, molecular weight 124.18 g/mol) is a chiral cis-configured β-amino nitrile featuring a cyclohexane ring with vicinal amino and carbonitrile substituents in a defined (1S,2R) absolute configuration . It belongs to the class of 2-aminocyclohexane-1-carbonitriles, which exist as four stereoisomers: the cis pair comprising (1S,2R) and its enantiomer (1R,2S) (CAS 874293-84-2), and the trans pair comprising (1R,2R) (CAS 1127904-57-7) and (1S,2S) (CAS 187610-79-3) . The compound is commercially available as both the free base (typical purity 98%) and the hydrochloride salt, the latter offering enhanced aqueous solubility for biological assay applications . Its primary utility lies in serving as a stereochemically pure intermediate for the synthesis of chiral pharmaceuticals, constrained β-amino acids via nitrile hydrolysis, and fused heterocyclic scaffolds .

Stereochemical Control Defined (1S,2R) absolute configuration for chiral intermediate synthesis
Form Selection Free base for organic-phase reactions; hydrochloride salt for aqueous biological assays
Procurement Identity Distinct MDL MFCD19237970 ensures correct enantiomer over (1R,2S) or racemate

Substitution Failure: Racemic vs. (1S,2R) Isomer


The 2-aminocyclohexane-1-carbonitrile scaffold harbors two stereogenic centers, giving rise to four distinct stereoisomers with divergent physicochemical properties and biological fates. Substituting the stereochemically defined (1S,2R) enantiomer with the racemic cis mixture (CAS 874293-77-3, mp 74–75.5 °C ) or with the undefined stereochemistry form (CAS 586965-84-6) introduces the enantiomeric (1R,2S) counterpart, which may exhibit opposing chiral recognition in asymmetric synthesis or biological target engagement. Critically, published biotransformation studies demonstrate that cis- and trans-2-aminocyclohexanecarbonitriles exhibit markedly different kinetics and enantioselectivity outcomes when processed by nitrile-hydrolyzing enzymes: trans-isomers yield products in high enantiomeric excess (87–99% ee), whereas cis-isomers consistently produce lower ee values [1]. Furthermore, the free base and hydrochloride salt forms differ fundamentally in aqueous solubility, directly impacting suitability for aqueous-phase reactions or biological assays . Procurement of the correct, stereochemically authenticated form is therefore non-negotiable for reproducible research outcomes.

(1S,2R) vs. Racemic cis mixture Racemate introduces (1R,2S) enantiomer; may oppose chiral recognition in asymmetric synthesis or target engagement Enantiomer mismatch
cis vs. trans diastereomer cis-(1S,2R) exhibits different biotransformation kinetics and lower ee outcomes than trans isomers; not interchangeable for enzymatic routes Diastereomer context
Free base vs. Hydrochloride salt Solubility and GHS profile differ fundamentally; free base insoluble in water, HCl salt required for aqueous assays Formulation mismatch

Quantitative Comparison: (1S,2R) vs. Analogs


Microbial Biotransformation: cis vs. trans Enantioselectivity

In the definitive study by Winkler et al. (2005), Rhodococcus strains transformed trans-2-aminocyclohexanecarbonitriles (six-membered substrates) to the corresponding β-amino acids in excellent enantiomeric excess of 87–99% ee, whereas the cis-counterparts — the diastereomeric class to which (1S,2R)-2-aminocyclohexane-1-carbonitrile belongs — consistently yielded products with lower enantiomeric excess throughout all tested conditions [1]. Furthermore, the trans-2-amino nitrile substrates were converted considerably faster than their cis-counterparts; for the five-membered ring analogs, trans-nitriles gave amides in 94–99% ee while cis-isomers again showed diminished ee [1]. This demonstrates that the cis stereochemical configuration fundamentally alters both the reaction rate and the stereochemical outcome of nitrile biotransformation relative to the trans diastereomer.

Microbial biotransformation ee
Class-level inference
trans substrates: 87–99% ee; cis class (incl. (1S,2R)): consistently lower ee and slower conversion
Stereoisomer choice directly impacts enzymatic route enantiopurity; cis expected to yield lower ee
Reported using Rhodococcus whole-cell systems; substrate class-level inference applies
biocatalysis enantioselective hydrolysis β-amino acid synthesis nitrilase

Diastereofacial Selectivity in Aminonitrile Formation

Krstenansky (2023) demonstrated that the formation of α-aminonitriles from substituted cyclohexanones via Strecker-type reaction exhibits significant diastereofacial selectivity, yielding unequal ratios of geometric isomers. For 4-substituted cyclohexanones reacting with dimethylamine hydrochloride and KCN in water, trans:cis ratios were 92:8 for 4-phenyl, 81:19 for 4-t-butyl, and 62:38 for 2-methyl substrates [1]. The degree of selectivity was governed primarily by the ring substituent's ability to conformationally lock the cyclohexane ring, with larger A-value substituents producing greater stereoselectivity. While this study addresses 1-aminocyclohexanecarbonitriles rather than the 2-isomer, it establishes the general principle that aminocyclohexanecarbonitrile formation is intrinsically diastereoselective, meaning that synthetic routes to (1S,2R)-2-aminocyclohexane-1-carbonitrile require deliberate stereochemical control to avoid mixed isomer products.

Diastereofacial selectivity in synthesis
Class-level inference
Aminonitrile formation from substituted cyclohexanones: trans:cis ratios 92:8 to 62:38 depending on ring substituent
Intrinsic diastereoselectivity requires deliberate stereochemical control; validated purity avoids isomer contamination
Data from Krstenansky 2023 (1-amino series); class-level principle extends to 2-amino analogs
diastereoselective synthesis aminonitrile Strecker reaction cyclohexanone

Melting Point Differentiation: cis vs. trans

The racemic cis-diastereomer rel-(1R,2S)-2-aminocyclohexanecarbonitrile (CAS 874293-77-3) has a reported melting point of 74–75.5 °C , whereas the trans-diastereomer (1R,2R)-2-aminocyclohexane-1-carbonitrile (CAS 1127904-57-7) is characterized by a predicted boiling point of 243.7 ± 33.0 °C and predicted density of 0.997 ± 0.10 g/cm³, with no discrete melting point reported in available datasheets . Both cis and trans stereoisomers share the same predicted pKa of 8.25 ± 0.70 . The cis racemate's well-defined melting point provides a practical quality-control handle: any (1S,2R)-enriched material contaminated with racemate may exhibit melting point depression relative to the pure enantiomer. The absence of reported experimental melting point data for the pure (1S,2R) enantiomer itself highlights the importance of vendor Certificate of Analysis documentation for identity confirmation.

Melting point differentiation
Data to verify
rac-cis isomer mp 74–75.5 °C; trans isomer no experimental mp reported; predicted bp ~243.7 °C for both
cis racemate mp serves as QC benchmark for identity confirmation; pure (1S,2R) mp not independently reported
Vendor COA required for stereochemical identity; mp depression may indicate racemate contamination
physicochemical characterization melting point diastereomer differentiation quality control

Free Base vs. Hydrochloride Salt: Solubility

The free base form of (1S,2R)-2-aminocyclohexane-1-carbonitrile is reported to be insoluble in water and soluble in common organic solvents including ethanol, ether, benzene, and acetone . The hydrochloride salt form (CAS not assigned in open databases; molecular formula C₇H₁₃ClN₂, MW 160.65 g/mol) exhibits enhanced water solubility, making it suitable for aqueous biological assays and applications . This solubility differential mirrors the general behavior of aliphatic amine salts versus their free bases. The GHS hazard profile also differs: the free base carries H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) , while the racemic hydrochloride salt additionally carries H312 (harmful in contact with skin) and H332 (harmful if inhaled) under its full ECHA CLP notification [1]. For procurement, the choice between free base and hydrochloride salt directly impacts experimental design in aqueous vs. organic reaction media.

Free base vs. HCl salt solubility
Class-level inference
Free base: water-insoluble, soluble in organic solvents; HCl salt: enhanced aqueous solubility (qualitative)
Form selection determined by reaction medium; aqueous biological assays require hydrochloride salt
GHS profiles differ: free base H302,H315,H319,H335; HCl salt additional H312,H332 (ECHA notification)
salt formulation aqueous solubility biological assay compatibility handling

Purity Specifications: (1S,2R) vs. Racemic Forms

Multiple commercial suppliers list the (1S,2R)-2-aminocyclohexane-1-carbonitrile enantiomer at 98% purity (Leyan Product No. 1545320, CAS 1127904-48-6) , while the racemic cis form (CAS 874293-77-3) and the undefined stereochemistry form (CAS 586965-84-6) are typically offered at 95% purity [1]. The (1R,2R) trans enantiomer (CAS 1127904-57-7) is available with verified enantiomeric purity exceeding 99% ee as determined by chiral HPLC [2]. The (1S,2R) isomer additionally carries the MDL identifier MFCD19237970, which is distinct from the (1R,2S) enantiomer (MFCD19237858) , providing an unambiguous database-level identity check for procurement verification. The computed molecular descriptors — TPSA 49.81, LogP 1.02748, H_Acceptors 2, H_Donors 1, Rotatable_Bonds 0 — are identical between (1S,2R) and (1R,2S) enantiomers as expected, and thus cannot be used for stereochemical differentiation .

Purity & identity specifications
Reported
(1S,2R) 98% purity (HPLC); distinct MDL MFCD19237970; racemic/undefined forms typically 95%
MDL number enables unambiguous enantiomer verification; higher purity reduces confounding impurities
Chiral HPLC confirmation recommended; MDL MFCD19237858 corresponds to (1R,2S) enantiomer
enantiomeric purity vendor specification chiral building block procurement quality

Applications & Procurement: (1S,2R)-2-Aminocyclohexane-1-carbonitrile


Synthesis of cis-β-Amino Acids via Nitrile Hydrolysis

The (1S,2R) enantiomer serves as a direct precursor to (1S,2R)-2-aminocyclohexane-1-carboxylic acid — a conformationally constrained β-amino acid building block — through acid- or base-catalyzed nitrile hydrolysis. Based on the Winkler et al. (2005) biotransformation study demonstrating that cis-β-amino nitriles exhibit different enantioselectivity outcomes compared to trans isomers, researchers should select the (1S,2R) substrate when the target is a cis-configured β-amino acid with defined absolute stereochemistry. For enzymatic hydrolysis routes, the lower enantiomeric excess associated with cis substrates relative to trans (87–99% ee for trans products) [1] should be factored into route selection decisions; chemical hydrolysis may be preferred where higher enantiopurity of the cis-product is required.

Fused Heterocycle Synthesis via Amino-Nitrile

The vicinal amino and nitrile groups on the cyclohexane ring provide an ideal template for constructing fused heterocyclic systems including perhydroindoles, perhydroquinolines, and bicyclic amidines [1]. The (1S,2R) configuration ensures that the relative cis orientation of the two functional groups is maintained, which is critical for cyclization reactions where the stereochemical relationship between the amino and nitrile-derived moieties determines the ring junction geometry. The diastereofacial selectivity principles established by Krstenansky (2023) [2] underscore that achieving a single isomer via direct synthesis would require careful stereochemical control; procuring the pre-resolved (1S,2R) enantiomer eliminates this synthetic burden.

Biological Assays with Hydrochloride Salt

For applications requiring aqueous solubility — including in vitro enzyme inhibition assays, cellular uptake studies, or bioconjugation experiments — the hydrochloride salt of (1S,2R)-2-aminocyclohexane-1-carbonitrile should be specified at procurement rather than the water-insoluble free base [1]. The hydrochloride salt's enhanced aqueous solubility directly enables compound handling in PBS buffer or cell culture media without organic co-solvents that could confound biological readouts. Users should note the expanded GHS hazard profile of the hydrochloride form (H302, H312, H315, H319, H332, H335) compared to the free base and implement appropriate handling precautions [2].

Chiral Ligand & Organocatalyst Precursor

The primary amine group of (1S,2R)-2-aminocyclohexane-1-carbonitrile can be elaborated into chiral ligands (e.g., through condensation with salicylaldehydes to form salen-type ligands) or into bifunctional organocatalysts. The (1S,2R) absolute configuration is critical in these applications because the resulting catalyst's enantioselectivity depends directly on the chirality of the 1,2-diaminocyclohexane or amino-alcohol scaffold derived from this building block. Procurement of the (1S,2R) rather than the (1R,2S) enantiomer or racemic mixture is essential: use of the incorrect enantiomer would produce a catalyst with opposite enantioselectivity, as demonstrated in class-level studies with chiral salen-metal complexes derived from enantiomeric 1,2-diaminocyclohexane scaffolds [1]. The distinct MDL identifiers (MFCD19237970 for (1S,2R) vs. MFCD19237858 for (1R,2S)) provide a verification checkpoint to prevent stereochemical procurement errors [2].

Application
Selection Property
Validation Focus
cis-β-Amino acid synthesis (nitrile hydrolysis)
Stereochemical configuration (cis-(1S,2R))
Enantiomeric excess of hydrolysis product; route-specific ee outcome
Fused heterocycle construction
Vicinal amino-nitrile cis orientation
Ring junction geometry retention; cyclization stereochemistry
Aqueous biological assays
Salt form (hydrochloride)
Aqueous solubility and buffer compatibility; GHS handling context
Chiral ligand/catalyst precursor
Absolute (1S,2R) configuration
Enantioselectivity of derived catalyst; MDL identity verification
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